N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Description
N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Properties
A study exploring novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, showed significant analgesic and anti-inflammatory activities. These compounds were found to inhibit cyclooxygenase-1 and cyclooxygenase-2, with some exhibiting high selectivity for COX-2 inhibition, indicating potential for the development of new anti-inflammatory and pain management therapies (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Compounds structurally related to the target chemical have shown promising antimicrobial properties. For example, rhodanine-3-acetic acid derivatives exhibited potent activity against a panel of bacteria, mycobacteria, and fungi, with specific derivatives demonstrating high activity against Mycobacterium tuberculosis (Krátký et al., 2017). This suggests potential applications in the development of new antimicrobial agents.
Anticancer Activity
Derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, a compound structurally related to the target molecule, demonstrated appreciable anticancer activity against a range of cancer cell lines. This indicates the compound's framework could be explored further for anticancer drug development (Al-Sanea et al., 2020).
Synthetic Applications
The compound and its analogs serve as key intermediates in the synthesis of a variety of heterocyclic compounds, including thiazolopyrimidinones. Such synthetic routes enable the development of novel compounds with potential therapeutic uses, highlighting the compound's importance in medicinal chemistry research (Janardhan et al., 2014).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-13-4-2-11(3-5-13)9-18-14(20)8-12-10-23-16-17-7-6-15(21)19(12)16/h2-7,12H,8-10H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPXQYYWAVUMTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2CSC3=NC=CC(=O)N23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.